Gallium(III)sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gallium(III)sulfate is an inorganic compound with the chemical formula Ga₂(SO₄)₃. It is a white solid that is slightly soluble in water and is known for its various hydrates, including the octadecahydrate form. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gallium(III)sulfate can be synthesized by reacting hydroxygallium diacetate with sulfuric acid. The reaction is carried out at 90°C for two days, producing the octadecahydrate form. The overall reaction is as follows: [ 2 \text{Ga(CH₃COO)₂OH} + 3 \text{H₂SO₄} \rightarrow \text{Ga₂(SO₄)₃} + 4 \text{CH₃COOH} + 2 \text{H₂O} ] The octadecahydrate can be dried in a vacuum to obtain the anhydrous form, which is extremely hygroscopic .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving gallium metal in sulfuric acid, forming solutions containing [Ga(OH₂)₆]³⁺ and SO₄²⁻ ions. The octadecahydrate crystallizes from these solutions at room temperature .

Types of Reactions:

Oxidation: When heated above 680°C, this compound decomposes to form sulfur trioxide and gallium(III)oxide.

Precipitation: A solution of this compound in water mixed with zinc sulfate can precipitate zinc gallate (ZnGa₂O₄).

Common Reagents and Conditions:

Sulfuric Acid: Used in the synthesis of this compound.

Zinc Sulfate: Used in the precipitation reaction to form zinc gallate.

Major Products:

Gallium(III)oxide: Formed upon heating this compound.

Zinc Gallate: Formed in the precipitation reaction with zinc sulfate.

Applications De Recherche Scientifique

Gallium(III)sulfate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other gallium compounds.

Industry: Utilized in the production of semiconductors and electronic devices.

Mécanisme D'action

Gallium(III)sulfate exerts its effects primarily by mimicking iron and replacing it in redox enzymes. This inhibition of iron-dependent biological processes effectively suppresses bacterial growth and reduces the development of drug resistance . The compound targets multiple iron/heme-dependent pathways, making it a promising antimicrobial agent .

Comparaison Avec Des Composés Similaires

- Aluminium sulfate

- Indium(III)sulfate

- Iron(III)sulfate

Comparison: Gallium(III)sulfate is unique in its ability to mimic iron, which is not a characteristic shared by aluminium sulfate or indium(III)sulfate. While iron(III)sulfate shares structural similarities with this compound, the latter’s antimicrobial properties and applications in medicine and industry set it apart .

Propriétés

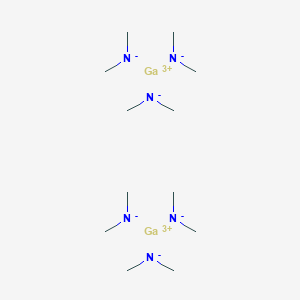

Formule moléculaire |

C12H36Ga2N6 |

|---|---|

Poids moléculaire |

403.90 g/mol |

Nom IUPAC |

digallium;dimethylazanide |

InChI |

InChI=1S/6C2H6N.2Ga/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 |

Clé InChI |

OHLCFMPFTXQSJZ-UHFFFAOYSA-N |

SMILES canonique |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ga+3].[Ga+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)

![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)